molecular formula C16H8N2NaO5 B037625 Pirenoxine sodium CAS No. 51410-30-1

Pirenoxine sodium

カタログ番号: B037625
CAS番号: 51410-30-1
分子量: 331.23 g/mol
InChIキー: RGHHPSKBKRXNPM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pirenoxine Sodium (C₁₆H₈N₂O₅, molecular weight 308.25) is a sodium salt derivative of pirenoxine, a heterocyclic compound classified as a 1-hydroxy-5-oxo-5H-pyrido[3,2-a]phenoxazine-3-carboxylic acid . It is a yellow-brown, odorless powder with a bitter taste and a melting point of approximately 250°C (decomposition) .

Pharmacological Mechanism: this compound competitively inhibits quinone-mediated oxidative damage in the lens, preventing protein aggregation and cataract formation . Its antioxidant properties reduce lipid peroxidation in lens epithelial cells (LECs), as demonstrated in vitro and in vivo studies using UV-induced oxidative stress models .

Clinical Applications:
Approved in 1958, it is formulated as an ophthalmic solution (0.75 mg/20 mL) for treating early-stage senile, diabetic, and traumatic cataracts . Its efficacy is attributed to stabilizing lens transparency by mitigating oxidative stress .

Analytical Methods: Dual-wavelength imaging (392 nm and 850 nm) enables noninvasive monitoring of this compound in aqueous humor, achieving a resolution of 0.6525 ppm in vitro and 4 ppm in rabbit models . High-performance liquid chromatography (HPLC) and mean centering of ratio spectra (MCR) methods are used for quantitative analysis in formulations .

準備方法

Two-Component Ophthalmic Preparation System

The most significant advancement in pirenoxine sodium formulation is the development of a mixed-before-use, two-liquid system consisting of a pirenoxine-containing suspension and a solvent . This approach addresses challenges such as poor solubility, instability in aqueous solutions, and prolonged dissolution times observed in conventional tablet- or granule-based preparations.

Composition of the Pirenoxine-Containing Suspension

The suspension component contains finely milled pirenoxine particles suspended in an acidic aqueous medium. Key parameters include:

  • Pirenoxine concentration : 0.005–0.05% (w/v), optimized to ensure rapid dissolution upon mixing .

  • Particle size distribution : 0.005–75 µm, with a preferred range of 0.1–20 µm to enhance surface area and dissolution kinetics .

  • pH adjustment : The suspension is stabilized at pH 2–4.5 using hydrochloric acid, which prevents premature degradation while maintaining particle dispersion .

Solvent Composition and Buffering Agents

The solvent phase is designed to neutralize the acidic suspension upon mixing, achieving a physiologically acceptable pH (4.5–6.5). Common formulations include:

  • Phosphate buffers : Sodium dihydrogen phosphate (0.11–1.0% w/v) adjusted to pH 5–8 with sodium hydroxide .

  • Borate buffers : Boric acid (1.43–2.56% w/v) and borax (0.005–0.009% w/v) for enhanced buffering capacity in neutral pH ranges .

  • Additives : Preservatives (e.g., methyl and propyl p-hydroxybenzoate), isotonic agents (e.g., potassium chloride), and stabilizers (e.g., aminoethylsulfonic acid) are incorporated to meet ophthalmic safety standards .

Mixing Protocols and Ratio Optimization

The two components are mixed immediately before administration to ensure stability. Experimental data from EP2179736A1 demonstrate the impact of mixing ratios on dissolution time and final pH:

Mixing Ratio (Suspension:Solvent, v/v)Pirenoxine Concentration (%)Dissolution TimeFinal pH
1:90.005<5 seconds5.75
5:50.01<5 seconds6.35
9:10.0056<5 seconds5.97

Data derived from Examples 2–4 and 8–9 in EP2179736A1 .

A 1:9 ratio (suspension:solvent) is optimal for achieving rapid dissolution (<5 seconds) while maintaining a near-neutral pH . Higher suspension proportions (e.g., 9:1) require reduced particle sizes to prevent aggregation.

pH Adjustment and Physiological Compatibility

The pH of the final solution is critical for ocular tolerability. By pre-adjusting the suspension and solvent pH, the formulation achieves a target range of 5.6–6.4 post-mixing:

  • Suspension phase : Acidic (pH 3–5) to stabilize pirenoxine.

  • Solvent phase : Neutral-to-alkaline (pH 5.5–6.5) to buffer the mixture .

Buffer systems are distributed asymmetrically between the two components. For example, phosphate buffers are included only in the solvent to avoid precipitation in the acidic suspension .

Comparative Analysis of Dissolution Efficiency

Traditional this compound preparations (tablets or granules) exhibit slower dissolution profiles, as shown in Table 2 of EP2179736A1:

Formulation TypeDissolution TimeFinal pH
Two-liquid suspension<5 seconds5.75
Granules15 seconds5.91
Tablet≥60 seconds5.91

The two-liquid system reduces dissolution time by >90% compared to tablets, enhancing patient compliance .

Stabilizers and Preservative Systems

To ensure long-term stability, the suspension and solvent incorporate:

  • Suspending agents : Hydroxypropyl methylcellulose (0.0001–1% w/v) to prevent particle sedimentation.

  • Antioxidants : Aminoethylsulfonic acid (0.55–0.98% w/v) to inhibit oxidative degradation .

  • Preservatives : Methyl and propyl p-hydroxybenzoate (0.011–0.04% w/v) for antimicrobial activity without compromising corneal integrity .

Industrial-Scale Manufacturing Considerations

The two-liquid system is packaged in multi-compartment containers (e.g., dual-chamber bottles) to maintain component separation until use. Key manufacturing steps include:

  • Suspension preparation : High-shear homogenization to achieve uniform particle size distribution.

  • Solvent filtration : Sterile filtration through 0.22 µm membranes to eliminate particulates.

  • Container filling : Automated aseptic filling of suspension and solvent into separate chambers .

Stability Testing and Shelf-Life Extension

Accelerated stability studies (40°C/75% RH for 6 months) confirm that the two-liquid system retains >95% pirenoxine potency, whereas traditional solutions degrade by 20–30% under similar conditions . The separation of reactive components (e.g., buffers and preservatives) into distinct phases minimizes interaction-induced degradation.

科学的研究の応用

Treatment of Cataracts

Pirenoxine sodium is primarily indicated for the treatment of senile and presenile cataracts. Its efficacy has been demonstrated in various studies:

  • In Vitro Studies : Research indicates that pirenoxine can significantly delay UV-induced turbidity in lens proteins, suggesting protective effects against oxidative stress .
  • In Vivo Studies : In animal models, pirenoxine administered subcutaneously has shown to reduce cataract severity induced by selenite, highlighting its potential as a preventative treatment .

Anti-inflammatory Properties

Recent patents have explored the use of this compound for treating inflammatory conditions affecting the eye, such as uveitis and conjunctival inflammation. The compound's anti-inflammatory effects make it suitable for topical ophthalmic applications .

Novel Drug Delivery Systems

Research into innovative drug delivery methods has incorporated this compound:

  • Layered Double Hydroxides (LDH) : A study investigated using LDH nanosheets as carriers for this compound to enhance ocular drug delivery. This approach aims to improve stability and retention time on the cornea .

Case Studies

StudyObjectiveFindings
Iwata et al. (1964)Investigate oxidative damageDemonstrated that pirenoxine binds to lens proteins, inhibiting oxidative damage .
Recent In Vivo StudyAssess cataract preventionShowed significant reduction in cataract scores with pirenoxine treatment in selenite-induced models .
LDH Nanosheet ApplicationEvaluate drug delivery efficiencyFound improved stability and retention of pirenoxine using LDH carriers .

類似化合物との比較

Below is a comparative analysis of Pirenoxine Sodium with functionally or structurally analogous compounds:

Sodium Ferulate (SF)

Structural and Functional Similarities :

  • Mechanism: SF, a phenolic acid derivative, scavenges free radicals and upregulates antioxidant enzymes (SOD, GSH-Px, CAT) in LECs .
  • Efficacy: In UV-damaged human LECs, SF increased SOD activity by 58% and GSH-Px by 42%, outperforming this compound (35% and 28%, respectively) . SF also enhanced mRNA expression of antioxidant genes by 1.5–2.0-fold compared to this compound .

Key Difference: SF exhibits broader anti-inflammatory activity, targeting NF-κB pathways, whereas this compound is specific to quinone inhibition .

U74389F (21-Aminosteroid)

Functional Comparison :

  • Mechanism : U74389F inhibits iron- and hemoglobin-induced lipid peroxidation in guinea pig lenses .
  • Efficacy: Both this compound (10⁻⁴ M) and U74389F (10⁻⁴ M) reduced lipid hydroperoxides to baseline levels in vitro . In vivo, this compound eye drops (0.012%) prolonged corneal residence time (MRT: 2.1-fold vs. commercial formulations), whereas U74389F showed superior protection against hemoglobin-induced oxidative damage .

Key Difference: U74389F’s dual action as a lipid peroxidation inhibitor and membrane stabilizer makes it more versatile in trauma-induced cataracts, unlike this compound’s narrower quinone-targeted activity .

Compound SZ (Herbal Formulation)

Functional Comparison :

  • Mechanism : SZ, a herbal extract, enhances antioxidant enzyme activity via the Nrf2 pathway .
  • Efficacy: SZ increased CAT activity by 65% in UV-damaged LECs, surpassing this compound (40%) . In diabetic cataract models, SZ reduced lens opacity by 50% compared to 30% with this compound .

Key Difference: SZ’s multi-component nature provides synergistic antioxidant effects, but its standardization and safety profile are less established than this compound’s .

Data Tables

Table 1: Structural and Pharmacokinetic Comparison

Compound Molecular Formula Molecular Weight Key Mechanism Ocular Bioavailability (AUC₀₋₆h)
This compound C₁₆H₈N₂O₅ 308.25 Quinone inhibition 6.3-fold ↑ vs. commercial
Sodium Ferulate C₁₀H₉NaO₄ 216.17 Free radical scavenging N/A
U74389F C₃₃H₆₆N₂O₃ 562.89 Lipid peroxidation inhibition N/A

Table 2: In Vitro Efficacy in UV-Damaged LECs

Compound SOD Activity ↑ (%) GSH-Px Activity ↑ (%) CAT Activity ↑ (%)
This compound 35 28 40
Sodium Ferulate 58 42 55
Compound SZ 62 50 65

Data derived from .

Research Findings and Controversies

  • Supporting Evidence: this compound reduced lipid peroxidation markers (e.g., thiobarbituric acid-reactive substances) by 70% in rabbit lenses . Chitosan-LDH nanocomposites improved its corneal retention (AUC₀₋₆h: 6.3-fold increase) .
  • Controversies: Clinical guidelines question its efficacy, citing insufficient evidence for cataract reversal, though it is widely prescribed for early-stage prevention .

生物活性

Pirenoxine sodium, a derivative of pirenoxine, is primarily recognized for its role in ophthalmology, particularly in the treatment of cataracts. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Pirenoxine (1-hydroxy-5-oxo-5H-pyrido-[3,2-a]-phenoxazine-3-carboxylic acid) is known for its antioxidant properties and ability to inhibit lens opacification. The sodium salt form enhances its solubility and bioavailability for topical applications. The primary mechanism of action involves:

  • Inhibition of oxidative stress : Pirenoxine reduces oxidative damage in the lens caused by reactive oxygen species (ROS) and other oxidative agents.
  • Prevention of protein denaturation : It stabilizes lens proteins, preventing aggregation that leads to cataract formation.
  • Modulation of inflammatory responses : Pirenoxine exhibits anti-inflammatory effects by inhibiting the oxidative catabolism of arachidonic acid, which decreases prostaglandin synthesis .

Therapeutic Applications

This compound is primarily utilized in the following contexts:

  • Cataract treatment : It is used topically to prevent or slow the progression of cataracts by reducing lens opacity and improving visual acuity.
  • Ocular inflammation : The compound is effective against inflammatory conditions such as uveitis and conjunctivitis due to its anti-inflammatory properties .

In Vivo Studies

Numerous studies have demonstrated the efficacy of this compound in various animal models:

  • Cataract Prevention :
    • In a study involving guinea pig lenses, pirenoxine significantly reduced lipid peroxidation and prevented turbidity induced by UV radiation .
    • A controlled study showed that pirenoxine eye drops effectively preserved visual acuity in patients with senile cataracts over an observation period ranging from 8 months to 2 years .
  • Inflammation Models :
    • In a carrageenan-induced paw edema model in rats, pirenoxine exhibited anti-inflammatory activity comparable to diclofenac, particularly in reducing hyperemia and cellularity in the anterior chamber .

In Vitro Studies

Research has also highlighted the compound's protective effects against oxidative stress:

  • UV Radiation Protection : Pirenoxine at concentrations as low as 0.03 µM delayed turbidity formation in cultured corneal cells exposed to UV-B radiation .
  • Calcium-Induced Opacification : It was shown to inhibit calcium-induced degradation of lens proteins, suggesting a protective role against cataractogenesis .

Summary of Key Findings

Study TypeConditionKey Findings
In VivoCataract PreventionReduced lens opacity and improved visual acuity; effective over long-term use.
In VivoInflammationComparable anti-inflammatory effects to diclofenac; reduced hyperemia and cellularity.
In VitroUV ProtectionDelayed turbidity formation under UV exposure; effective at low concentrations.
In VitroCalcium-Induced DamagePrevented degradation of lens proteins; protective against cataract development.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Pirenoxine Sodium that influence its experimental applications?

  • Methodological Answer: this compound is a yellow-brown powder with low solubility in water, dimethyl sulfoxide, ethanol, and ether, necessitating solvent optimization for in vitro studies. Its purity is assessed via UV-spectrophotometry, HPLC (using phosphate buffer-acetonitrile mobile phases), and heavy metal content analysis. Researchers should validate solubility profiles using standardized protocols to ensure reproducibility .

Q. How can researchers ensure accurate quantification of this compound in ocular fluid samples?

  • Methodological Answer: Dual-wavelength iris imaging (e.g., 470 nm and 550 nm) allows noninvasive monitoring in aqueous humor. Sensitivity (ΔS/Δc = 8.324) and resolution (0.6525 ppm at 6 ppm concentration) are critical parameters. Calibration curves (R² = 0.9989) should be derived from averaged measurements (e.g., 30 replicates) to minimize noise .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer: Follow first-aid measures for inhalation (fresh air), skin contact (soap/water), and eye exposure (15-minute rinsing). Safety data sheets note it is bioactive but not radioactive; use PPE and avoid ingestion. Regulatory guidelines emphasize R&D use only, with no verified threshold limit values (TLV) .

Q. How should researchers design in vitro studies to evaluate this compound’s efficacy?

  • Methodological Answer: Use PICOT framework: P opulation (e.g., corneal epithelial cells), I ntervention (dose range based on solubility), C omparison (vehicle controls), O utcome (cell viability via MTT assay), and T ime (exposure duration). Include system suitability tests (e.g., column efficiency ≥2000 plates/meter) for HPLC validation .

Q. What are the best practices for synthesizing and characterizing this compound analogs?

  • Methodological Answer: Optimize reaction conditions (e.g., 140°C in dimethyl sulfoxide) and confirm purity via NMR, mass spectrometry, and elemental analysis. For novel compounds, provide full spectral data and chromatograms; for known analogs, cite literature methods for identity confirmation .

Advanced Research Questions

Q. How can conflicting data on this compound’s ocular hypotensive effects be reconciled?

  • Methodological Answer: A 2023 clinical study reported paradoxical intraocular pressure (IOP) elevation with Pirenoxine eye drops, contradicting earlier efficacy claims. Researchers should conduct systematic reviews (PRISMA guidelines) to assess bias, confounders (e.g., drug interactions), and population heterogeneity. Replicate findings using controlled animal models and adjust dosing regimens .

Q. What experimental strategies improve resolution in noninvasive this compound monitoring?

  • Methodological Answer: Enhance signal-to-noise ratios by integrating machine learning algorithms with dual-wavelength imaging. Compare resolution thresholds (δS/s) across concentration gradients and validate against HPLC-MS. Address variability by standardizing ocular surface illumination and minimizing motion artifacts .

Q. How do formulation excipients affect this compound’s stability in ophthalmic preparations?

  • Methodological Answer: Design accelerated stability studies (ICH Q1A guidelines) testing pH, temperature, and light exposure. Use DOE (Design of Experiments) to evaluate excipient interactions (e.g., preservatives, viscosity enhancers). Monitor degradation via forced degradation studies and LC-MS profiling .

Q. What ethical considerations apply to clinical trials involving this compound in glaucoma patients?

  • Methodological Answer: Adhere to FINER criteria: F easible (sample size justification), I nteresting (clinical relevance), N ovel (comparison to standard therapies), E thical (informed consent for off-label use), and R elevant (IOP reduction targets). Submit protocols to IRBs with risk-benefit analyses .

Q. How can computational modeling predict this compound’s molecular interactions in ocular tissues?

  • Methodological Answer: Apply molecular docking (e.g., AutoDock Vina) to simulate binding to crystallin proteins or ion channels. Validate predictions with SPR (surface plasmon resonance) assays. Cross-reference results with transcriptomic data from corneal epithelium models .

Q. Methodological Guidelines for Researchers

  • Literature Review : Use primary sources (e.g., Biomedical Optics Express , clinical trials ) and avoid over-reliance on secondary summaries. Differentiate between mechanistic hypotheses and clinical outcomes .
  • Data Reproducibility : Document experimental conditions (e.g., HPLC column specifications , imaging parameters ) in supplementary materials. Follow Beilstein Journal guidelines for detailed method reporting .
  • Conflict Resolution : Address contradictory findings by re-evaluating PICOT parameters, conducting meta-analyses, and publishing negative results to reduce publication bias .

特性

CAS番号

51410-30-1

分子式

C16H8N2NaO5

分子量

331.23 g/mol

IUPAC名

sodium;1,5-dioxo-4H-pyrido[3,2-a]phenoxazine-3-carboxylate

InChI

InChI=1S/C16H8N2O5.Na/c19-9-5-8(16(21)22)18-14-10(20)6-12-15(13(9)14)17-7-3-1-2-4-11(7)23-12;/h1-6H,(H,18,19)(H,21,22);

InChIキー

RGHHPSKBKRXNPM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C3C(=CC(=O)C4=C3C(=O)C=C(N4)C(=O)[O-])O2.[Na+]

異性体SMILES

C1=CC=C2C(=C1)N=C3C(=CC(=O)C4=C3C(=O)C=C(N4)C(=O)[O-])O2.[Na+]

正規SMILES

C1=CC=C2C(=C1)N=C3C(=CC(=O)C4=C3C(=O)C=C(N4)C(=O)O)O2.[Na]

Key on ui other cas no.

51410-30-1

関連するCAS

1043-21-6 (Parent)

同義語

PIRENOXINE SODIUM; 1-HYDROXY-5-OXO-5H-PYRIDO[3,2-A]PHENOXAZINE-3-CARBOXYLIC ACID MONOSODIUM SALT; sodium 1-hydroxy-5-oxo-5H-pyrido[3,2-a]phenoxazine-3-carboxylate; 1-Hydroxy-5-oxo-5H-pyrido[3,2-a]phenoxazine-3-carboxylic acid sodium salt; Catalin sodium; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pirenoxine sodium
Reactant of Route 2
Pirenoxine sodium
Reactant of Route 3
Pirenoxine sodium
Reactant of Route 4
Pirenoxine sodium
Reactant of Route 5
Pirenoxine sodium
Reactant of Route 6
Pirenoxine sodium

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。